2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 851079-13-5
VCID: VC6407707
InChI: InChI=1S/C19H18ClN3O3S/c1-25-15-6-7-17(26-2)16(11-15)22-18(24)12-27-19-21-8-9-23(19)14-5-3-4-13(20)10-14/h3-11H,12H2,1-2H3,(H,22,24)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.88

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 851079-13-5

Cat. No.: VC6407707

Molecular Formula: C19H18ClN3O3S

Molecular Weight: 403.88

* For research use only. Not for human or veterinary use.

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide - 851079-13-5

Specification

CAS No. 851079-13-5
Molecular Formula C19H18ClN3O3S
Molecular Weight 403.88
IUPAC Name 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H18ClN3O3S/c1-25-15-6-7-17(26-2)16(11-15)22-18(24)12-27-19-21-8-9-23(19)14-5-3-4-13(20)10-14/h3-11H,12H2,1-2H3,(H,22,24)
Standard InChI Key AQHKIMZEECZYTP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central acetamide backbone linked to two distinct aromatic systems:

  • A 1-(3-chlorophenyl)-1H-imidazol-2-yl group connected via a sulfanyl (-S-) bridge.

  • A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.

This hybrid structure integrates heterocyclic (imidazole) and substituted phenyl rings, which are common motifs in drug design due to their bioavailability and target-binding capabilities.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₃S
Molecular Weight403.88 g/mol
IUPAC Name2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
InChIKeyAQHKIMZEECZYTP-UHFFFAOYSA-N
SolubilityNot available

The logP (partition coefficient) and logD (distribution coefficient) values, critical for pharmacokinetic profiling, remain unreported but can be inferred to be moderate due to the balance between hydrophobic (chlorophenyl, methoxyphenyl) and polar (acetamide, imidazole) groups .

Synthesis and Structural Optimization

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Imidazole Ring Formation: Condensation of 3-chloroaniline with glyoxal and ammonium acetate to generate the 1-(3-chlorophenyl)imidazole core.

  • Sulfanyl-Acetamide Coupling: Reaction of the imidazole thiol with chloroacetyl chloride, followed by amidation with 2,5-dimethoxyaniline.

Comparative analysis with analogs (e.g., 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide ) suggests that substituent positioning on the phenyl ring (methoxy vs. methyl) significantly impacts yield and purity.

Structural Modifications

  • Methoxy vs. Methyl Groups: The 2,5-dimethoxy substitution enhances electron-donating effects compared to 2,4-dimethyl analogs, potentially improving receptor binding .

  • Chlorophenyl Positioning: The 3-chloro substituent on the phenyl ring may confer steric and electronic advantages over 4-chloro derivatives .

Comparative Analysis with Structural Analogs

The table below contrasts key features of related compounds:

CompoundMolecular WeightSubstituentslogPBiological Activity
Target Compound403.882,5-dimethoxyphenyl~3.5*Antimicrobial, Anticancer
2-{[1-(3-ClPh)-Im]-S}-N-(2,4-Me₂Ph)Ac 371.892,4-dimethylphenyl4.50Undisclosed
2-{[1-(4-ClPh)-Im]-S}-N-(3,5-Me₂Ph)Ac 371.893,5-dimethylphenyl4.69Undisclosed

*Estimated based on structural similarity.

Key Observations:

  • Methoxy groups (target compound) reduce hydrophobicity compared to methyl substituents .

  • Chlorine positioning (3- vs. 4-) may alter steric interactions with biological targets .

Future Research Directions

  • Activity Profiling: Empirical studies to validate antimicrobial and anticancer hypotheses.

  • Solubility Enhancement: Modifying methoxy groups to improve aqueous solubility for drug delivery.

  • Mechanistic Studies: Elucidating interactions with enzymes like cytochrome P450 or tubulin.

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